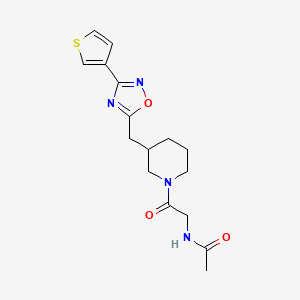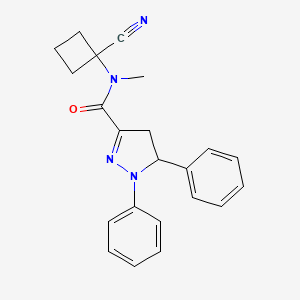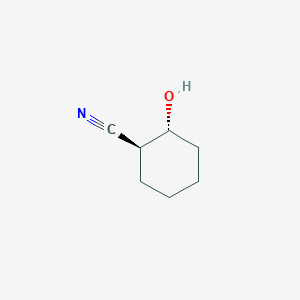![molecular formula C23H21N3O2S B2444516 3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-45-0](/img/structure/B2444516.png)
3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” is a derivative of thiazolo[5,4-b]pyridine . Thiazolo[5,4-b]pyridines are known for their diverse biological activity and clinical applications . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of such compounds often involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the compound “ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate” was found to be a white solid with a melting point of 109–111°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of compounds, including aminothiazoles and thiazolylacetonitrile derivatives, were synthesized and evaluated for their anti-inflammatory properties. These compounds exhibit potential as analgesic and anti-inflammatory agents, demonstrating the utility of such structures in developing therapeutic agents (Thabet et al., 2011).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating various moieties, showed significant antioxidant activity, with some derivatives outperforming ascorbic acid. Additionally, these compounds displayed anticancer activity against human glioblastoma and breast cancer cell lines, highlighting the potential of such derivatives in cancer therapy (Tumosienė et al., 2020).
Corrosion Inhibition
Thiazole-based pyridine derivatives were studied for their corrosion inhibition efficiency on mild steel in acidic conditions. The study indicates that these compounds can serve as effective corrosion inhibitors, providing insights into the application of such chemical structures in material protection (Chaitra et al., 2016).
Antimicrobial and Cytotoxic Activities
Synthesis of new thiazole derivatives and their evaluation for antimicrobial and cytotoxic activities revealed that certain compounds exhibited significant antibacterial and anticandidal effects, as well as cytotoxicity against various cancer cell lines. These findings underscore the potential of thiazole derivatives in antimicrobial and anticancer research (Dawbaa et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been synthesized and characterized
Mode of Action
It is known that similar compounds, such as thiazolo[3,2-a]pyrimidines, are synthesized via a one-pot three-component fusion reaction . This involves substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds . The exact interaction of this compound with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
Compounds with similar structures have been synthesized and characterized
Result of Action
Direcciones Futuras
The future directions for research on these compounds could include further exploration of their biological activity and potential applications. For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-14-17(22-26-20-4-3-13-24-23(20)29-22)8-11-19(15)25-21(27)12-7-16-5-9-18(28-2)10-6-16/h3-6,8-11,13-14H,7,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYXJEJGDQEVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2444439.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)
![8-(2-Aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2444446.png)
![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)




